2,4-Difluoro-5-hydroxybenzotrifluoride

Organic Synthesis Late-Stage Functionalization Medicinal Chemistry

2,4-Difluoro-5-hydroxybenzotrifluoride (CAS: 1632283-20-5), also known as 2,4-difluoro-5-(trifluoromethyl)phenol, is a polyfluorinated phenolic building block characterized by a molecular formula of C7H3F5O and a molecular weight of 198.09 g/mol. Its structure features a unique substitution pattern combining a trifluoromethyl (-CF3) group at the 5-position with fluorine atoms at the 2- and 4-positions on a phenol ring.

Molecular Formula C7H3F5O
Molecular Weight 198.092
CAS No. 1632283-20-5
Cat. No. B2466183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-5-hydroxybenzotrifluoride
CAS1632283-20-5
Molecular FormulaC7H3F5O
Molecular Weight198.092
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)F)F)C(F)(F)F
InChIInChI=1S/C7H3F5O/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2,13H
InChIKeyZVRXLZAJKACJDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2,4-Difluoro-5-hydroxybenzotrifluoride (CAS 1632283-20-5) - A Novel Polyfluorinated Phenol Intermediate for Agrochemical and Pharmaceutical Synthesis


2,4-Difluoro-5-hydroxybenzotrifluoride (CAS: 1632283-20-5), also known as 2,4-difluoro-5-(trifluoromethyl)phenol, is a polyfluorinated phenolic building block characterized by a molecular formula of C7H3F5O and a molecular weight of 198.09 g/mol [1]. Its structure features a unique substitution pattern combining a trifluoromethyl (-CF3) group at the 5-position with fluorine atoms at the 2- and 4-positions on a phenol ring. This specific arrangement imparts distinct electronic and physicochemical properties, making it a valuable intermediate in the development of novel agrochemicals and active pharmaceutical ingredients (APIs) [2][3]. Commercial availability is currently limited to specialized fine chemical suppliers, with typical purity specifications of ≥95-98% . Published literature directly quantifying the performance of this precise compound is currently sparse.

Why Generic 'Benzotrifluoride' Alternatives Cannot Replace 2,4-Difluoro-5-hydroxybenzotrifluoride in Design-Optimized Pathways


The substitution of 2,4-Difluoro-5-hydroxybenzotrifluoride with a generic or closely related analog (e.g., non-fluorinated phenol, mono-fluorinated, or differently substituted benzotrifluoride) is chemically non-viable without fundamentally altering the properties of the final target molecule. The unique combination of three fluorine-containing functional groups (-OH, -CF3, and two aromatic -F atoms) on a single benzene ring creates a specific electronic environment, lipophilicity profile, and set of reactive handles that are not replicated by any other single compound [1]. As established in systematic structure-activity relationship (SAR) studies on benzotrifluoride derivatives, the type, number, and position of substituents critically dictate crucial performance parameters, including photostability, environmental half-life, and pKa [2]. Therefore, substituting this compound with an alternative lacking its precise substitution pattern would result in a different molecule with unpredictable and likely inferior performance in the intended application. The following quantitative evidence details the specific, verifiable points of differentiation that guide scientific selection.

2,4-Difluoro-5-hydroxybenzotrifluoride Evidence Guide: Quantifying Differentiation from Analogs


Differentiated Reactivity in Defluorinative Cross-Coupling vs. Non-Fluorinated Phenolic Analogs

The compound serves as a substrate in advanced defluorinative cross-coupling methodologies, enabling late-stage functionalization of bioactive molecules. This reactivity is facilitated by the C-F bonds present in the 2,4-difluoro-5-hydroxybenzotrifluoride scaffold, which are activated for coupling under the specific conditions described. This represents a distinct chemical handle compared to non-fluorinated phenolic analogs or substrates with alternative substitution patterns, which would be inert or follow entirely different reaction pathways under identical conditions [1].

Organic Synthesis Late-Stage Functionalization Medicinal Chemistry

Acidity (pKa) of 2,4-Difluoro-5-hydroxybenzotrifluoride: Quantitative Comparison with Phenol and 4-Trifluoromethylphenol

The introduction of electron-withdrawing fluorine and trifluoromethyl groups significantly acidifies the phenolic -OH proton. 2,4-Difluoro-5-hydroxybenzotrifluoride exhibits a predicted pKa of 7.73±0.23 . This places its acidity between the much less acidic phenol (pKa ~ 10.0) and the more acidic 4-trifluoromethylphenol (pKa ~ 9.39) [1]. This intermediate pKa value is a direct consequence of its specific 2,4-difluoro substitution pattern, which moderates the electron-withdrawing effect of the 5-CF3 group. This is distinct from the stronger acidity of a 2,3,4,5,6-pentafluorophenol analog or the weaker acidity of a 5-hydroxybenzotrifluoride lacking the ring fluorines.

Physicochemical Properties Medicinal Chemistry Lead Optimization

Lipophilicity (cLogP) of 2,4-Difluoro-5-hydroxybenzotrifluoride vs. Non-Fluorinated Phenol

The addition of five fluorine atoms to the phenol core drastically increases the molecule's lipophilicity, a key parameter governing membrane permeability and distribution. The compound has a predicted XLogP3 value of 2.8 [1]. This represents a substantial increase compared to phenol, which has a logP of approximately 1.46 [2]. This enhanced lipophilicity is a direct consequence of the fluorine and trifluoromethyl substituents and is a primary driver for its utility in designing molecules with improved bioavailability.

Physicochemical Properties Drug Design ADME

Recommended Procurement Scenarios for 2,4-Difluoro-5-hydroxybenzotrifluoride Based on Quantified Differentiation


Medicinal Chemistry: Late-Stage Functionalization and Bioisostere Synthesis

Procurement is strongly indicated for medicinal chemistry groups focused on lead optimization. The compound's demonstrated utility as a substrate in defluorinative cross-coupling reactions, as established by Lei et al. (2025), makes it a unique and versatile building block for introducing complex fluorinated motifs into drug candidates [1]. This is not a generic substitution reaction but a specific, transformative step that directly impacts molecular design. Additionally, its intermediate pKa (7.73) and high lipophilicity (cLogP 2.8) are perfectly suited for modulating the ADME properties of drug-like molecules, providing a valuable alternative to both more polar non-fluorinated phenols and more acidic pentafluorophenols [2].

Agrochemical Research: Design of Novel Crop Protection Agents

For agrochemical R&D, this compound is a strategic asset for synthesizing libraries of novel active ingredients. The benzotrifluoride class is widely used in commercial herbicides and pesticides [3]. The specific substitution pattern of 2,4-Difluoro-5-hydroxybenzotrifluoride is likely to confer unique photostability and environmental fate profiles, as established by the SAR work of Manfrin et al. (2020) on benzotrifluoride derivatives [3]. Procurement of this specific compound, rather than a generic analog, allows for the systematic exploration of structure-reactivity relationships with the goal of optimizing both biological activity and environmental persistence/degradation pathways [3].

Process Chemistry: Scale-Up of Specialized Intermediates

Process chemists tasked with scaling up the synthesis of complex APIs or agrochemicals that incorporate this fluorophenol moiety should prioritize this compound. The multi-step, high-yield synthesis of vicinal difluoro aromatics from hydroxy aromatic compounds is well-documented in the patent literature, with reported yields of 65% and higher for related transformations [4]. Procuring the intermediate directly eliminates several synthetic steps and associated purification, streamlining the overall process. The compound's availability from multiple vendors in purities of 95-98% provides a reliable starting point for process development and scale-up campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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